molecular formula C16H18FNO3S B7496663 N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide

N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B7496663
M. Wt: 323.4 g/mol
InChI Key: UUFMRZDZNIEITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide, commonly known as F 13640, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of F 13640 is not fully understood. However, it has been shown to act as a selective antagonist of the 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release, synaptic plasticity, and circadian rhythm. F 13640 has been shown to modulate the activity of this receptor, leading to its therapeutic effects.
Biochemical and Physiological Effects:
F 13640 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. F 13640 has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

F 13640 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been extensively studied in preclinical models and has shown promising therapeutic effects. However, there are also some limitations to its use in lab experiments. F 13640 has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on F 13640. One area of research is the development of more potent and selective 5-HT7 receptor antagonists. Another area of research is the investigation of F 13640's potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosing and administration methods for F 13640 in different applications.

Synthesis Methods

The synthesis of F 13640 involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine in the presence of a base such as triethylamine. The reaction yields F 13640 as a white crystalline solid with a melting point of 151-152°C. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

F 13640 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. F 13640 has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-12-11-15(7-8-16(12)21-2)22(19,20)18-10-9-13-3-5-14(17)6-4-13/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFMRZDZNIEITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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